N-[4-(furan-2-yl)phenyl]acetamide
Description
Chemical Identity and Nomenclature
1.1.1 Systematic Nomenclature
The IUPAC name for this compound is N-[4-(furan-2-yl)phenyl]acetamide , derived from its parent structures:
- Acetamide : The acyl group (CH₃CONH–) attached to a nitrogen atom.
- 4-(furan-2-yl)phenyl : A phenyl ring substituted at the para position with a furan-2-yl group.
1.1.2 Identifying Codes
| Property | Value |
|---|---|
| CAS Registry Number | 69836-64-2 |
| SMILES | CC(NC1=CC=C(C2=CC=CO2)C=C1)=O |
| InChI | InChI=1S/C12H11NO2/c1-9(14)13-11-6-4-10(5-7 ... |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
Data compiled from PubChem, Ambeed, and Key Organics.
1.1.3 Synonyms and Related Compounds
- N-[4-(5-formyl-2-furyl)phenyl]acetamide (C₁₃H₁₁NO₃): A derivative with a formyl substituent on the furan ring.
- N-(furan-2-ylmethyl)acetamide (C₇H₉NO₂): A simpler analog lacking the phenyl group.
Molecular Structure and Physicochemical Properties
1.2.1 Structural Features
The molecule consists of three key components:
- Furan-2-yl group : A five-membered aromatic ring with one oxygen atom, conjugated to the phenyl ring via a para-substituted carbon.
- Phenyl ring : A benzene ring providing planar aromaticity.
- Acetamide group : A carbonyl (C=O) bonded to a methyl group and an amine (NH–) linked to the phenyl ring.
Properties
CAS No. |
69836-64-2 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-[4-(furan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H11NO2/c1-9(14)13-11-6-4-10(5-7-11)12-3-2-8-15-12/h2-8H,1H3,(H,13,14) |
InChI Key |
YOUVSHSXXFRORJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=CO2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=CO2 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
N-[4-(furan-2-yl)phenyl]acetamide has the following chemical characteristics:
- Molecular Formula : CHNO
- CAS Number : 69836-64-2
- SMILES : CC(=O)Nc1ccc(cc1)-c1ccco1
The compound features a furan ring fused with a phenyl group, which contributes to its unique reactivity and biological interactions.
Anticancer Activity
This compound has been studied for its anticancer properties. Research indicates that derivatives of phenylacetamide, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | PC3 (Prostate Carcinoma) | 52 |
| Reference Drug (Imatinib) | PC3 | 40 |
In a study comparing various derivatives, this compound demonstrated promising activity against the PC3 cell line, indicating its potential as an anticancer agent .
Antimicrobial Properties
This compound exhibits antimicrobial activity against various pathogens. Its furan moiety contributes to this property by enhancing interactions with microbial targets. Studies have shown that compounds containing furan derivatives often display significant antibacterial and antifungal activities .
Anti-inflammatory Effects
Research suggests that furan derivatives can possess anti-inflammatory properties. This compound may inhibit inflammatory pathways, making it a candidate for treating conditions associated with chronic inflammation .
Material Science Applications
The compound's unique structure also makes it valuable in material science. This compound can be utilized in the synthesis of polymers and resins due to its aromatic and heterocyclic components. These materials are often used in coatings, adhesives, and other industrial applications .
Case Studies
- Cytotoxicity Study : A series of derivatives based on this compound were synthesized and tested against various cancer cell lines. The study highlighted that modifications to the furan moiety significantly enhanced cytotoxicity .
- Antimicrobial Testing : In vitro studies demonstrated that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Analgesic and Anti-Nociceptive Phenylacetamides
Several N-phenylacetamide derivatives with sulfonamide or piperazinyl groups exhibit significant analgesic activity:
Key Observations :
- Sulfonamide and piperazinyl groups (e.g., compound 35 ) enhance analgesic activity, likely due to improved solubility and target engagement .
- The chalcone derivative (compound 6 ) demonstrates exceptional potency, attributed to the nitro group’s electron-withdrawing effects and extended π-conjugation .
- In contrast, N-[4-(furan-2-yl)phenyl]acetamide lacks direct sulfonamide or chalcone moieties but may leverage the furan’s electron-donating properties for distinct binding interactions.
Heterocyclic Derivatives
Triazine-Based Analogs
Triazine-linked acetamides (Compounds F, G, H) inhibit tetrodotoxin-sensitive sodium channels, with structural variations influencing efficacy:
| Compound | Substituent | Notable Feature | |
|---|---|---|---|
| H | Benzyloxy-piperidinyl triazine | Referred to as "compound 36" in prior studies |
Comparison :
Oxadiazole Derivatives
N-[4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl]acetamide (1) incorporates a 1,3,4-oxadiazole ring, enhancing metabolic stability and rigidity compared to the parent compound .
Substituted Phenylacetamides
Chloro and Nitro Derivatives
- N-(4-Chloro-2-nitrophenyl)acetamide: Features electron-withdrawing groups (Cl, NO₂), which increase electrophilicity and reactivity in synthesis .
- N-(4-Hydroxyphenyl)acetamide (Paracetamol) : The hydroxyl group enables glucuronidation and sulfation for detoxification, whereas the furan in This compound may alter metabolic pathways .
Trifluoromethyl Derivatives
Antibacterial and Antifungal Agents
- Furonazide : Contains a furan-2-yl group linked via an imine, demonstrating antibacterial activity. This highlights the furan’s versatility in diverse therapeutic contexts .
Preparation Methods
Procedure:
-
Reagent Setup : Dissolve 4-(furan-2-yl)aniline (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylation : Add acetic anhydride (1.2 equiv) or acetyl chloride (1.1 equiv) dropwise at 0°C, followed by triethylamine (1.5 equiv) to neutralize HCl byproducts.
-
Work-Up : Stir at room temperature for 2–4 hours, then quench with ice water. Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Recrystallize from ethanol or perform column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Key Data:
| Reagent | Solvent | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| Acetic anhydride | DCM | 0°C → RT | 3 h | 85% | 98.5% |
| Acetyl chloride | THF | 0°C → RT | 2 h | 78% | 97.2% |
Advantages : High yields, simplicity, and scalability.
Limitations : Requires stoichiometric bases and generates acidic waste.
Schotten-Baumann Reaction for Aqueous-Phase Synthesis
This method employs interfacial acetylation under biphasic conditions, ideal for minimizing side reactions.
Procedure:
Key Data:
| NaOH Concentration | Reaction Time | Yield | Particle Size (μm) |
|---|---|---|---|
| 10% w/v | 1 h | 72% | 50–100 |
Advantages : Eliminates organic solvents; suitable for industrial scale.
Limitations : Lower yields due to hydrolysis side reactions.
Enzymatic Acetylation Using Immobilized Lipases
Green chemistry approaches utilize immobilized lipases (e.g., EziG-CALB) to catalyze acetylation in non-aqueous media.
Procedure:
Key Data:
| Enzyme Loading | Acyl Donor | Solvent | Conversion Rate |
|---|---|---|---|
| 20 mg/mmol | Ethyl acetate | MTBE | 92% |
Advantages : Mild conditions, high selectivity, and reusability of biocatalysts.
Limitations : Higher cost of enzymes and specialized equipment.
Innovative C–H functionalization strategies enable direct introduction of acetamide groups without pre-functionalized intermediates.
Procedure:
-
Catalyst System : Combine Pd(OAc)₂ (10 mol%), tert-butyl hydroperoxide (tBuOOH, 6.0 equiv), and 4-(furan-2-yl)phenol precursor in toluene.
-
Acylation : Add ethanol (2.0 equiv) as the acyl source and heat at 120°C for 16 hours.
-
Purification : Extract with ethyl acetate, dry, and chromatograph (SiO₂, CH₂Cl₂/MeOH).
Key Data:
| Oxidant | Temperature | Time | Yield | TON⁴ |
|---|---|---|---|---|
| tBuOOH | 120°C | 16 h | 75% | 8.2 |
Advantages : Bypasses pre-synthesis of aniline intermediates.
Limitations : Requires phenolic precursors and hazardous oxidants.
Microwave-Assisted Solvent-Free Acetylation
Microwave irradiation accelerates reaction kinetics, reducing processing times significantly.
Procedure:
Key Data:
| Power (W) | Temperature | Time | Yield | Energy Use (kWh) |
|---|---|---|---|---|
| 300 | 100°C | 10 min | 88% | 0.05 |
Advantages : Rapid, energy-efficient, and high purity.
Limitations : Specialized equipment required.
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Cost | Environmental Impact |
|---|---|---|---|---|
| Classical Acetylation | 75–85% | High | Low | Moderate (waste) |
| Enzymatic | 85–92% | Moderate | High | Low |
| Palladium-Catalyzed | 65–75% | Low | High | High (oxidants) |
| Microwave-Assisted | 80–88% | High | Moderate | Low |
Q & A
Q. What safety protocols are essential for handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
